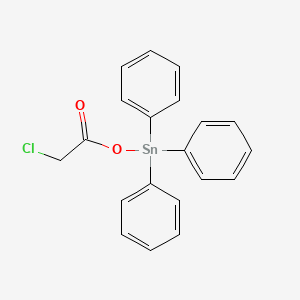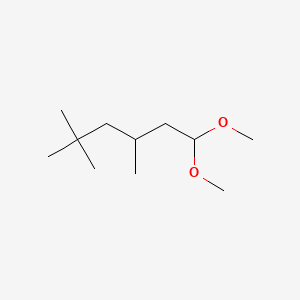
1,1-Dimethoxy-3,5,5-trimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isononanal dimethyl acetal typically involves the reaction of isononanal with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal .
Industrial Production Methods
In industrial settings, the production of isononanal dimethyl acetal is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of isononanal and methanol to a reactor containing the acid catalyst, followed by distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions
ISONOMETAL 3993 P undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isononanoic acid.
Reduction: It can be reduced to form isononanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Isononanoic acid
Reduction: Isononanol
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
ISONOMETAL 3993 P has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Used in the study of metabolic pathways involving aldehydes and acetals.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a solvent and intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of isononanal dimethyl acetal involves its ability to act as a protecting group for aldehydes. By converting aldehydes to acetals, it prevents unwanted side reactions during chemical synthesis. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
Similar Compounds
Isononanal: The parent aldehyde of isononanal dimethyl acetal.
Isononanol: The reduced form of isononanal.
Isononanoic acid: The oxidized form of isononanal.
Uniqueness
ISONOMETAL 3993 P is unique due to its ability to form stable acetals, which are resistant to hydrolysis under acidic conditions. This makes it particularly useful in synthetic chemistry where protection of aldehyde groups is required .
Properties
CAS No. |
72894-13-4 |
|---|---|
Molecular Formula |
C11H24O2 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
1,1-dimethoxy-3,5,5-trimethylhexane |
InChI |
InChI=1S/C11H24O2/c1-9(8-11(2,3)4)7-10(12-5)13-6/h9-10H,7-8H2,1-6H3 |
InChI Key |
OKMANJUJOSTZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(OC)OC)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
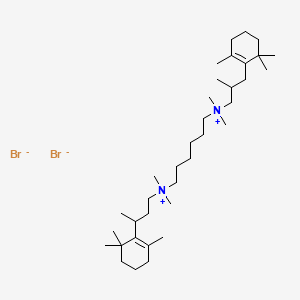
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
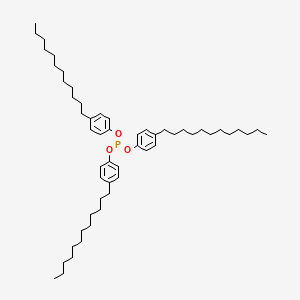
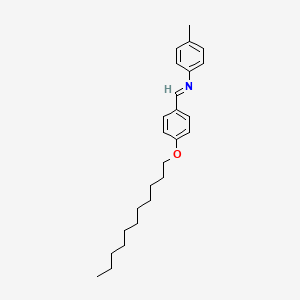
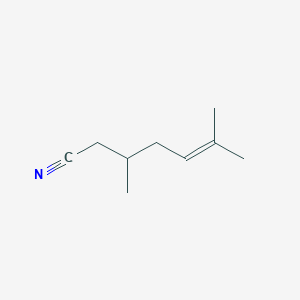
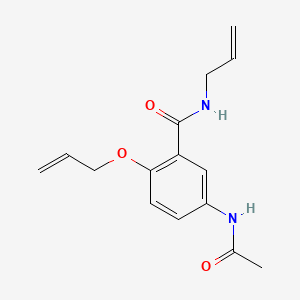
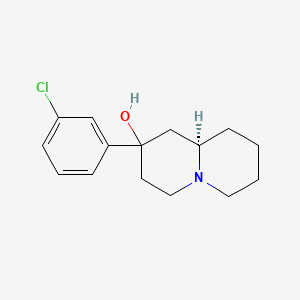

![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)


![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
